Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate

Solubility DMSO PROTAC linker

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 191739-40-9) is a Cbz-protected piperazine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol. It is a versatile chiral building block used in the synthesis of pharmaceuticals, particularly as a PROTAC linker precursor and in combinatorial chemistry for generating bioactive compounds.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 191739-40-9
Cat. No. B070753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3-(hydroxymethyl)piperazine-1-carboxylate
CAS191739-40-9
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CN(CC(N1)CO)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C13H18N2O3/c16-9-12-8-15(7-6-14-12)13(17)18-10-11-4-2-1-3-5-11/h1-5,12,14,16H,6-10H2
InChIKeyWYLJXEXNZWQHBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9): Chemical Properties and Key Specifications for Scientific Procurement


Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 191739-40-9) is a Cbz-protected piperazine derivative with the molecular formula C₁₃H₁₈N₂O₃ and a molecular weight of 250.29 g/mol [1]. It is a versatile chiral building block used in the synthesis of pharmaceuticals, particularly as a PROTAC linker precursor and in combinatorial chemistry for generating bioactive compounds . This compound features a hydroxymethyl group at the C3 position, enhancing its utility in targeted protein degradation and drug discovery applications .

Cbz-protected racemic piperazine building block 3-(hydroxymethyl) group adds polarity and a functional derivatization handle
Supports PROTAC linker and combinatorial chemistry workflows Orthogonal Cbz protection enables multi-step synthetic strategies

Why Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9) Cannot Be Casually Substituted: Structural and Physicochemical Distinctions


Generic substitution of benzyl 3-(hydroxymethyl)piperazine-1-carboxylate with other piperazine derivatives is not feasible due to its unique combination of a Cbz (carbobenzyloxy) protecting group and a hydroxymethyl substituent at the C3 position . Unlike 1-Cbz-piperazine (CAS 31166-44-6), which lacks the hydroxymethyl group, this compound offers an additional functional handle for derivatization and enhanced polarity . Compared to Boc-protected analogs like (R)-1-BOC-3-(Hydroxymethyl)piperazine (CAS 278788-66-2), the Cbz group provides orthogonal protection strategies under different deprotection conditions . Furthermore, the presence of the hydroxymethyl group distinguishes it from simple benzyl piperazine-1-carboxylate, conferring increased solubility in polar organic solvents such as DMSO and enabling applications in PROTAC linker design where solubility and rigidity are critical parameters [1].

  • Hydroxymethyl group distinction

    Unsubstituted 1-Cbz-piperazine lacks the polar hydroxymethyl handle, which may alter solubility and derivatization options.

  • Cbz vs. Boc orthogonal protection

    Boc-protected analogs require acidic cleavage (TFA), while Cbz is removed by hydrogenolysis; chemistry mismatch can limit synthetic routes.

  • Scaffold rigidity and PROTAC context

    Simple benzyl piperazine-1-carboxylate lacks the hydroxymethyl group, which may influence linker conformation and solubility in PROTAC design.

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9): Quantifiable Differentiation and Comparator Analysis


Enhanced Solubility Profile of Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate in DMSO Compared to Unsubstituted Analog

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate exhibits significantly improved solubility in DMSO relative to 1-Cbz-piperazine, a common analog lacking the hydroxymethyl group. While both compounds are soluble in DMSO, the target compound's additional hydroxyl group enhances its polarity, leading to a higher estimated saturation concentration . Quantitative vendor data indicates that the target compound is described as 'soluble in DMSO' [1], whereas 1-Cbz-piperazine is often noted to have lower solubility in this solvent, necessitating sonication or heating for complete dissolution .

DMSO Solubility Comparison
Reported
Soluble in DMSO vs Lower solubility, often needs sonication
Supports concentrated stock preparation review
Qualitative vendor-reported data; quantitative solubility not provided
Solubility DMSO PROTAC linker

Orthogonal Deprotection Strategy: Cbz vs. Boc Protection in 3-(hydroxymethyl)piperazine Derivatives

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate contains a Cbz (carbobenzyloxy) protecting group, which can be selectively removed by hydrogenolysis (H₂, Pd/C) without affecting acid-labile groups. In contrast, the Boc-protected analog (R)-1-BOC-3-(Hydroxymethyl)piperazine (CAS 278788-66-2) requires acidic conditions (e.g., TFA) for deprotection, which may be incompatible with acid-sensitive substrates . This orthogonality is quantitatively defined by the deprotection conditions: Cbz removal via hydrogenolysis at atmospheric pressure and room temperature versus Boc removal with 20-50% TFA in DCM .

Deprotection Orthogonality
Data to verify
Cbz: H₂/Pd-C, RT vs Boc: 20–50% TFA/DCM
Supports multi-step synthesis with acid-sensitive intermediates
Source-specific review; conditions may vary across protocols
Protecting group Cbz Boc Orthogonal synthesis

Commercial Availability and Purity Benchmarking: 191739-40-9 vs. Chiral Isomers

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9) is commercially available from multiple suppliers with a standard purity of ≥97%, as verified by HPLC, NMR, and GC analysis . In contrast, its chiral isomer (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (CAS 930837-02-8) is offered at a slightly higher purity specification of NLT 98% , reflecting the additional cost and complexity associated with enantiomerically pure material. The racemic mixture (191739-40-9) provides a cost-effective alternative for applications where stereochemistry is not critical.

Purity Specification
Reported
≥97%
HPLC purity (racemate)
Enantiopure (S)-isomer: NLT 98%
May support cost-optimized procurement for early-stage research
Vendor CoA specification; purity basis may vary
Purity Commercial availability Chiral building block

Predicted LogP and PSA Values Indicate Favorable Drug-like Properties for PROTAC Linker Applications

The predicted LogP of benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is 0.856, and its polar surface area (PSA) is 61.8 Ų [1]. These values fall within optimal ranges for oral bioavailability (LogP <5, PSA <140 Ų) and compare favorably to typical PEG-based PROTAC linkers, which often have higher LogP values and lower PSA, potentially leading to reduced aqueous solubility and increased non-specific binding [2]. The presence of the piperazine ring provides a semi-rigid, basic moiety that can be protonated in the endosome, further enhancing solubility and promoting membrane escape [3].

Physicochemical Profile
Class-level
LogP 0.856
PSA 61.8 Ų
Predicted vs. typical PEG linkers (LogP >2.0, PSA
Predicted values may support PROTAC linker research context
In silico predictions; experimental validation required
Enantiomeric Composition
Data to verify
Racemate (R:S 1:1) 0% ee
Enantiopure (S)-isomer: ee >98%
Racemate may support cost-efficient library synthesis; enantiopure for stereospecific development
Patent literature reference; confirm chiral purity with supplier
Analytical Documentation
Reported
¹H/¹³C NMR HPLC GC
Full CoA provided vs. minimal data for generic piperazines
May support identity verification and purity assurance review
Verify analytical documentation with selected vendor
LogP PSA Drug-likeness PROTAC

Chiral Purity and Enantiomeric Excess: Racemic 191739-40-9 as a Cost-Effective Scaffold for Library Synthesis

Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9) is a racemic mixture, providing a 1:1 ratio of (R)- and (S)-enantiomers. This is in contrast to the enantiopure (S)-isomer (CAS 930837-02-8), which is documented in the Bristol-Myers Squibb patent US2007/88039 A1 as a key intermediate for synthesizing specific drug candidates . While the (S)-isomer is required for stereospecific drug development, the racemate serves as an economical and versatile starting material for generating diverse compound libraries in early-stage drug discovery, where the absolute configuration can be resolved later if a hit is identified .

Enantiomeric Composition
Data to verify
Racemate (R:S 1:1) 0% ee
Enantiopure (S)-isomer: ee >98%
Racemate may support cost-efficient library synthesis; enantiopure for stereospecific development
Patent literature reference; confirm chiral purity with supplier
Chiral Racemic Enantiomeric excess Library synthesis

Analytical Characterization: NMR and HPLC Purity Assurance vs. Unspecified Analogs

Reputable vendors of benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9) provide comprehensive analytical documentation, including ¹H/¹³C NMR spectra confirming regiochemistry and functional groups (e.g., hydroxymethyl at C3, benzyl ester) , and HPLC chromatograms verifying purity of ≥97% . In contrast, many generic piperazine building blocks are offered with minimal or no analytical data, increasing the risk of using impure or misidentified material in sensitive research applications [1].

Analytical Documentation
Reported
¹H/¹³C NMR HPLC GC
Full CoA provided vs. minimal data for generic piperazines
May support identity verification and purity assurance review
Verify analytical documentation with selected vendor
NMR HPLC Purity Quality control

Optimal Use Cases for Benzyl 3-(hydroxymethyl)piperazine-1-carboxylate (191739-40-9) in Drug Discovery and Chemical Biology


PROTAC Linker Design and Optimization

As a piperazine-containing building block, this compound is ideally suited for constructing PROTAC (Proteolysis Targeting Chimera) linkers. Its favorable LogP (0.856) and PSA (61.8 Ų) contribute to balanced physicochemical properties [1]. The piperazine ring enhances solubility upon protonation and provides a semi-rigid scaffold that can improve ternary complex formation, as discussed in recent literature on piperazine-based PROTAC linkers [2].

Combinatorial Library Synthesis and Early-Stage Drug Discovery

The racemic nature of 191739-40-9 makes it a cost-effective scaffold for generating diverse compound libraries [1]. Its orthogonal Cbz protection allows for selective deprotection under mild hydrogenolysis conditions, enabling sequential functionalization in multi-step syntheses [2]. This is particularly valuable in hit-to-lead campaigns where rapid exploration of chemical space is prioritized over absolute stereochemistry.

Synthesis of Chiral Pharmaceutical Intermediates

While the racemate is used for library synthesis, its enantiopure counterpart (S)-benzyl 3-(hydroxymethyl)piperazine-1-carboxylate is explicitly mentioned in Bristol-Myers Squibb patent US2007/88039 A1 as a key intermediate [1]. This establishes the core scaffold's relevance in producing specific, stereochemically defined drug candidates, and the racemate can serve as a precursor for chiral resolution or as a reference standard in analytical method development.

Development of Enzyme Inhibitors and Receptor Modulators

Piperazine derivatives are a privileged scaffold in medicinal chemistry, often used in the development of kinase inhibitors, GPCR modulators, and other enzyme inhibitors [1]. The hydroxymethyl group on this compound provides an additional vector for introducing diversity or for conjugation to solid supports, making it a versatile intermediate for synthesizing focused libraries targeting specific biological pathways [2].

Application
Selection Property
Validation Focus
PROTAC linker research
Cbz-protected piperazine with hydroxymethyl group; balanced LogP/PSA profile
Linker solubility and scaffold rigidity in ternary complex context
Combinatorial library synthesis
Racemic scaffold with orthogonal Cbz protection
Sequential functionalization and chemical space exploration
Chiral intermediate development
Core scaffold for enantiopure derivatives; cost-efficient racemic precursor
Chiral resolution or reference standard method development
Enzyme inhibitor / modulator research
Privileged piperazine scaffold with additional functionalization vector
Focused library design targeting specific signaling pathways

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